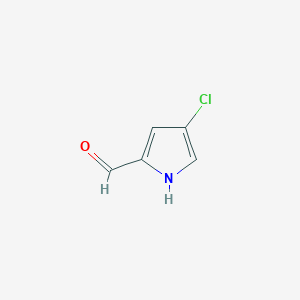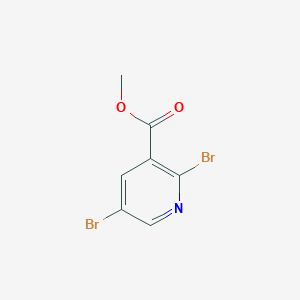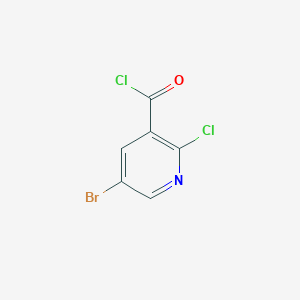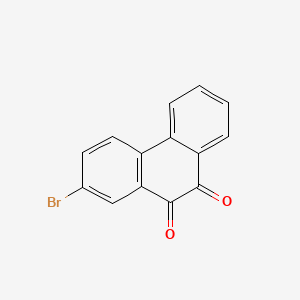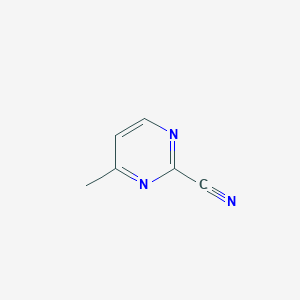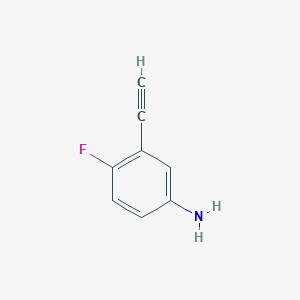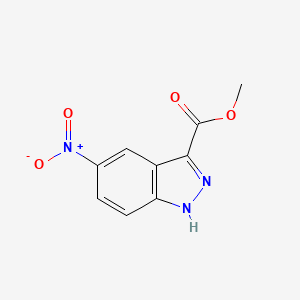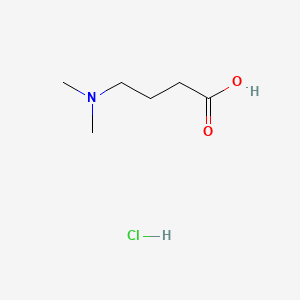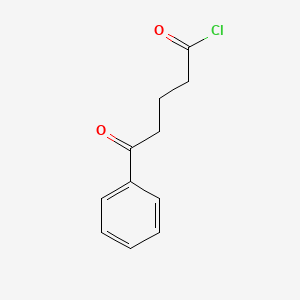![molecular formula C11H10N2O2 B1315358 [4-(1H-pyrazol-1-yl)phenyl]acetic acid CAS No. 65476-24-6](/img/structure/B1315358.png)
[4-(1H-pyrazol-1-yl)phenyl]acetic acid
Übersicht
Beschreibung
“[4-(1H-Pyrazol-1-yl)phenyl]acetic acid” is a chemical compound with the CAS Number: 65476-24-6. It has a molecular weight of 202.21 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O2/c14-11(15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a predicted melting point of 137.68°C and a predicted boiling point of 376.9°C at 760 mmHg. The predicted density is 1.2 g/cm3, and the predicted refractive index is n20D 1.62 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
[4-(1H-pyrazol-1-yl)phenyl]acetic acid derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain pyrazoline derivatives exhibited potent antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Kumar et al., 2012). Another study synthesized multi-heterocyclic antibacterial drugs using a reaction involving acetic acid, demonstrating significant antibacterial properties (Dhevaraj et al., 2019).
Corrosion Inhibition
Some derivatives of this compound have been explored as corrosion inhibitors. For example, specific pyrazoline derivatives showed high effectiveness as corrosion inhibitors for mild steel in acidic media, confirmed through various experimental and theoretical methods (Lgaz et al., 2018).
Antioxidant and Antidiabetic Activity
The potential of this compound derivatives in the treatment of oxidative damage in diabetes has been investigated. Certain synthesized compounds exhibited prominent antioxidant and antidiabetic activities, suggesting their therapeutic potential in managing diabetes mellitus (Kaushik et al., 2016).
Structural and Spectral Investigations
Detailed structural and spectral studies of pyrazole-4-carboxylic acid derivatives, closely related to this compound, have been conducted. These studies involve a combination of experimental and theoretical approaches, contributing to a deeper understanding of the molecular structure and properties of these compounds (Viveka et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with a pyrazole core have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as its molecular weight and solubility, can significantly influence its pharmacokinetic profile .
Result of Action
Similar compounds with a pyrazole core have been reported to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
[4-(1H-pyrazol-1-yl)phenyl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and affecting cellular redox states . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby impacting their catalytic efficiency.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . This binding often involves interactions with key amino acid residues within the active site or allosteric sites of the target biomolecule. Furthermore, this compound can influence gene expression by interacting with transcriptional regulators and modifying chromatin structure.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects, such as modulation of enzyme activity and improvement in metabolic function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways . For instance, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby influencing energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects. The distribution pattern of this compound is influenced by factors such as tissue permeability and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules within these compartments, thereby modulating their activity and influencing cellular processes.
Eigenschaften
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSKFPXFMVLNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477435 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65476-24-6 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65476-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



